2,3-Diethylphenol is an organic compound with the chemical formula and a CAS number of 526-75-0. It is a member of the phenolic compounds, characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 3 positions. This compound appears as a colorless to pale yellow liquid with a characteristic odor. Its molecular weight is approximately 150.22 g/mol, and it is known for its low solubility in water but higher solubility in organic solvents .
These reactions are facilitated by the nucleophilic nature of the hydroxyl group attached to the aromatic ring .
The synthesis of 2,3-diethylphenol typically involves:
These methods enable selective substitution at the 2 and 3 positions on the benzene ring .
2,3-Diethylphenol has several applications across different fields:
Interaction studies involving 2,3-diethylphenol primarily focus on its reactivity with other chemicals rather than biological interactions. For instance:
Further research is needed to explore its interactions within biological systems and its potential effects on cellular processes .
Several compounds are structurally similar to 2,3-diethylphenol. Here are some comparisons highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4-Diethylphenol | Ethyl groups at positions 2 and 4; different reactivity pattern due to para substitution. | |
| 2-Ethylphenol | Contains only one ethyl group; exhibits different physical properties and reactivity. | |
| 3-Ethylphenol | Ethyl group at position 3; affects steric hindrance and electronic properties differently compared to 2,3-diethylphenol. | |
| 2,6-Diethylphenol | Ethyl groups at positions 2 and 6; impacts its chemical behavior significantly due to sterics. |
The unique positioning of ethyl groups in 2,3-diethylphenol influences its chemical reactivity and biological activity compared to these similar compounds .